molecular formula C10H9ClF3NO B8415164 N-(4-trifluoromethylphenyl)-beta-chloropropionamide

N-(4-trifluoromethylphenyl)-beta-chloropropionamide

Cat. No.: B8415164
M. Wt: 251.63 g/mol
InChI Key: SJWLVROVIFKECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-trifluoromethylphenyl)-beta-chloropropionamide is a useful research compound. Its molecular formula is C10H9ClF3NO and its molecular weight is 251.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

3-chloro-N-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C10H9ClF3NO/c11-6-5-9(16)15-8-3-1-7(2-4-8)10(12,13)14/h1-4H,5-6H2,(H,15,16)

InChI Key

SJWLVROVIFKECC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Trifluoromethylaniline (0.3 mole), β-chloropropionyl chloride (0.35 mole) and benzene (100 ml) are charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture is heated at reflux with stirring for a period of about 3 hours. After this time the reaction mixture is cooled to room temperature and is washed with dilute aqueous sodium bicarbonate, with dilute hydrochloric acid and with water. The washed mixture is then dried over anhydrous magnesium sulfate, filtered and stripped of benzene under reduced pressure to yield the desired product N-(4-trifluoromethylphenyl)-β-chloropropionamide as the residue.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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